Telmisartan-d3 tert-Butyl Ester
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Overview
Description
Telmisartan-d3 tert-Butyl Ester is a deuterium-labeled derivative of Telmisartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Telmisartan-d3 tert-Butyl Ester involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzimidazole core, followed by the introduction of the deuterium atoms and the tert-butyl ester group. The process typically involves:
Formation of Benzimidazole Core: This is achieved through the cyclization of o-haloarylamidines using copper-catalyzed reactions.
Introduction of Deuterium Atoms: Deuterium atoms are introduced via specific deuterated reagents to replace hydrogen atoms in the molecule.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Telmisartan-d3 tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the benzimidazole core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmacological studies and drug development .
Scientific Research Applications
Telmisartan-d3 tert-Butyl Ester is extensively used in scientific research due to its stable isotope labeling. Its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Telmisartan in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of Telmisartan.
Biological Studies: Employed in various biological assays to study the interaction of Telmisartan with biological targets.
Industrial Applications: Used in the development and quality control of Telmisartan formulations.
Mechanism of Action
Telmisartan-d3 tert-Butyl Ester exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. Additionally, Telmisartan has partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), which imparts anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Valsartan: Similar to Telmisartan but with variations in receptor binding affinity and bioavailability.
Irbesartan: Shares the same therapeutic class but differs in its metabolic profile and clinical applications.
Uniqueness of Telmisartan-d3 tert-Butyl Ester
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C37H38N4O2 |
---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoate |
InChI |
InChI=1S/C37H38N4O2/c1-7-12-33-39-34-24(2)21-27(35-38-30-15-10-11-16-31(30)40(35)6)22-32(34)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3/i6D3 |
InChI Key |
JSCFLEBEWCTASN-UNLAWSRZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)OC(C)(C)C)CCC |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
Origin of Product |
United States |
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